![molecular formula C8H16N2SSi B12548615 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole CAS No. 162130-18-9](/img/structure/B12548615.png)
1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique combination of a methyl group, a trimethylsilyl group, and a sulfanyl group attached to the imidazole ring, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylimidazole with trimethylsilylmethyl chloride in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding 1-methyl-2-mercaptoimidazole.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-Methyl-2-mercaptoimidazole.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole is primarily determined by its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The sulfanyl group can form disulfide bonds, which are important in protein structure and function. Additionally, the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
1-Methylimidazole: Lacks the trimethylsilyl and sulfanyl groups, making it less reactive in certain chemical transformations.
2-Mercaptoimidazole: Contains a sulfanyl group but lacks the trimethylsilyl group, affecting its solubility and reactivity.
Trimethylsilylimidazole: Contains the trimethylsilyl group but lacks the sulfanyl group, influencing its chemical behavior.
Uniqueness: 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole is unique due to the presence of both the trimethylsilyl and sulfanyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
162130-18-9 |
|---|---|
Fórmula molecular |
C8H16N2SSi |
Peso molecular |
200.38 g/mol |
Nombre IUPAC |
trimethyl-[(1-methylimidazol-2-yl)sulfanylmethyl]silane |
InChI |
InChI=1S/C8H16N2SSi/c1-10-6-5-9-8(10)11-7-12(2,3)4/h5-6H,7H2,1-4H3 |
Clave InChI |
GNLDXRJLTBNMKZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1SC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


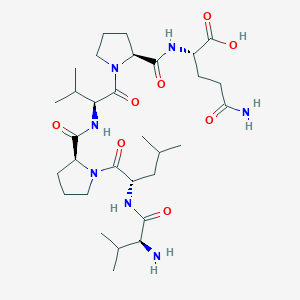
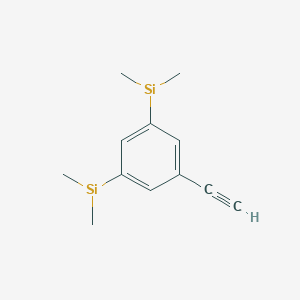
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
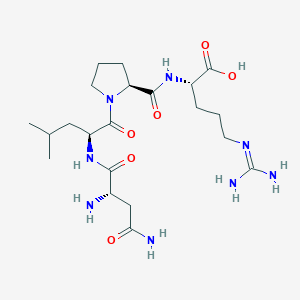
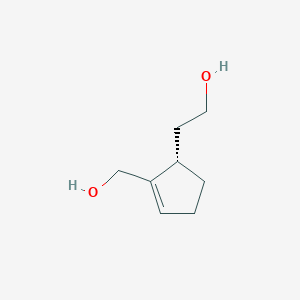
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
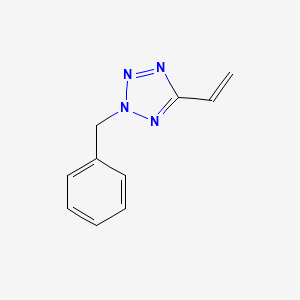
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)

![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
